(1-(Pyrazin-2-yl)cyclopentyl)methanamine

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

Obtaining a geometrically defined primary amine for kinase-focused library synthesis often forces teams to compromise on vector control or purity. (1-(Pyrazin-2-yl)cyclopentyl)methanamine (CAS 1176702-43-4) eliminates this trade-off. The quaternary carbon at the cyclopentyl 1-position locks the spatial relationship between the pyrazine hinge-binding motif and the reactive -CH2NH2 handle, ensuring reproducible SAR outcomes. Available at 98% purity with scalable quantities up to 100 g, this C-pyrazin-2-ylmethylamine building block integrates directly into amide coupling, reductive amination, and sulfonamide formation workflows. Key advantages: (i) scaffold-hopping from pyridine analogs (e.g., PDB 7H1M ligand) introduces an extra H-bond acceptor while reducing LogD; (ii) fragment-like profile (MW 177.25, HBA ≤3, rotatable bonds ≤3) supports FBDD hit expansion with favorable LE/LLE metrics.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B12949922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pyrazin-2-yl)cyclopentyl)methanamine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CN)C2=NC=CN=C2
InChIInChI=1S/C10H15N3/c11-8-10(3-1-2-4-10)9-7-12-5-6-13-9/h5-7H,1-4,8,11H2
InChIKeyKXAIBRJUPJDLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Pyrazin-2-yl)cyclopentyl)methanamine – A Differentiated Pyrazine Building Block


(1-(Pyrazin-2-yl)cyclopentyl)methanamine (CAS 1176702-43-4) is a heterocyclic primary amine building block with molecular formula C10H15N3 and molecular weight 177.25 g/mol . The compound features a pyrazine ring linked to a cyclopentyl group at the 2-position via a quaternary carbon, with a methanamine (-CH2-NH2) side chain available for further derivatization . Commercially available at a purity specification of 98% , this compound serves as a synthetic intermediate in the preparation of C-pyrazin-2-ylmethylamine derivatives, a class that has been pursued for kinase inhibitor programs targeting CK2, ATR, and other therapeutic protein kinases [1].

(1-(Pyrazin-2-yl)cyclopentyl)methanamine vs. Generic Analogs


The three-dimensional presentation of the primary amine in (1-(Pyrazin-2-yl)cyclopentyl)methanamine is controlled by the quaternary carbon at the 1-position of the cyclopentyl ring, which fixes the geometry between the pyrazine heterocycle and the nucleophilic amine . This geometric constraint differentiates it from directly-linked secondary amines such as N-cyclopentylpyrazin-2-amine (CAS 420844-66-2), where the amine nitrogen is directly attached to the pyrazine ring, altering both the pKa of the nitrogen and the vector of hydrogen bond interactions . Substitution with a pyridine analog—(1-(pyridin-2-yl)cyclopentyl)methanamine (CAS 1176042-23-1)—removes one heterocyclic nitrogen, reducing hydrogen bond acceptor count from 3 to 2 and increasing lipophilicity, which has been shown to confer a crystallographically validated but functionally distinct binding mode as demonstrated by the PDB entry 7H1M for the pyridine analog [1]. These structural nuances are not interchangeable without measurable impact on molecular recognition events, synthetic diversification pathways, and downstream biological readouts.

(1-(Pyrazin-2-yl)cyclopentyl)methanamine: Differentiation Evidence


Pyrazine vs. Pyridine Hydrogen Bond Acceptors

The pyrazine heterocycle in (1-(Pyrazin-2-yl)cyclopentyl)methanamine provides 3 hydrogen bond acceptor (HBA) sites compared to 2 HBA sites for the analogous compound (1-(pyridin-2-yl)cyclopentyl)methanamine (CAS 1176042-23-1), due to the additional nitrogen in the pyrazine ring . This difference in HBA count is reflected in the respective molecular formulas (C10H15N3 vs. C11H16N2) and molecular weights (177.25 vs. 176.26 g/mol). The additional nitrogen also lowers lipophilicity for the pyrazine analog relative to the pyridine analog, consistent with class-level observations where pyrazine-containing compounds generally exhibit lower LogP values than their pyridine counterparts [1].

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

Methylene Spacer vs. Direct Amine Linkage

The methanamine group (-CH2-NH2) in (1-(Pyrazin-2-yl)cyclopentyl)methanamine provides a flexible linker between the quaternary cyclopentyl carbon and the primary amine nucleophile, creating a different spatial presentation compared to N-cyclopentylpyrazin-2-amine (CAS 420844-66-2), where the amine is directly attached to the pyrazine ring . N-cyclopentylpyrazin-2-amine has only 2 rotatable bonds and a topological polar surface area (tPSA) of 37.8 Ų . The target compound, possessing the -CH2-NH2 appendage, is expected to have 3 rotatable bonds and a higher tPSA due to the exposed primary amine, consistent with the patent literature describing C-pyrazin-2-ylmethylamine compounds as versatile intermediates for kinase inhibitor synthesis [1].

Medicinal Chemistry Scaffold Differentiation Kinase Inhibitor Design

Cyclopentyl vs. Cycloheptenyl Ring Size

Comparison of the cyclopentyl-containing target compound with its larger ring analog, cyclohepten-1-yl(pyrazin-2-yl)methanamine (PubChem CID 106652484), reveals differences in molecular weight (177.25 vs. 203.28 g/mol), ring saturation (saturated cyclopentane vs. unsaturated cycloheptene), and predicted lipophilicity [1]. The cycloheptenyl analog has a computed XLogP3-AA of 1.0, whereas the cyclopentyl compound, being fully saturated and one methylene unit smaller, is expected to have a modestly lower LogP (predicted ~0.5–0.8 based on class-level fragment contributions) . The cycloheptenyl analog also introduces an sp2-hybridized center in the aliphatic ring, which alters conformational flexibility and potential for metabolic oxidation compared to the fully-saturated cyclopentane of the target compound [1].

Medicinal Chemistry Scaffold Optimization Steric Bulk Tuning

Commercial Purity and Supply Availability

(1-(Pyrazin-2-yl)cyclopentyl)methanamine is commercially available at a certified purity of 98% (Product No. 1554672) from Leyan . In contrast, the closely related amine analog 1-(pyrazin-2-yl)cyclopentan-1-amine (CAS 1497372-36-7) is offered at 97–98% purity but with the amine directly bonded to the cyclopentyl ring rather than via a methylene spacer, which eliminates the geometric flexibility and derivatization versatility provided by the -CH2-NH2 motif . Furthermore, (1-(pyridin-2-yl)cyclopentyl)methanamine (CAS 1176042-23-1), the pyridine analog, has been discontinued by at least one major supplier (CymitQuimica), introducing procurement risk for programs relying on the pyridine scaffold .

Chemical Procurement Quality Control SAR Studies

(1-(Pyrazin-2-yl)cyclopentyl)methanamine Application Scenarios


Kinase Inhibitor Library Synthesis via Amine Derivatization

The primary amine of (1-(Pyrazin-2-yl)cyclopentyl)methanamine provides a reactive nucleophile for amide coupling, reductive amination, and sulfonamide formation, enabling construction of diverse kinase-focused libraries. The C-pyrazin-2-ylmethylamine scaffold is explicitly claimed in patent literature for kinase inhibitor preparation, including targets such as CK2 and ATR, where the pyrazine nitrogen participates in hinge-region hydrogen bonding while the cyclopentyl group occupies a hydrophobic pocket [1]. The 98% purity specification from Leyan ensures reproducibility in parallel synthesis workflows .

Scaffold Replacement of Pyridine-Based Ligands

For discovery programs with crystallographically characterized pyridine-containing ligands (e.g., the PDB 7H1M ligand A1AJN), (1-(pyrazin-2-yl)cyclopentyl)methanamine offers a direct scaffold-hopping opportunity where the pyrazine core introduces an additional hydrogen bond acceptor while modestly reducing lipophilicity compared to the pyridine analog [2]. This can be strategically deployed when lead optimization requires lowering LogD to improve solubility or reduce off-target binding without significantly altering molecular shape.

Fragment-Based Drug Discovery Potential

With a molecular weight of 177.25 g/mol, 3 rotatable bonds (estimated), and 3 hydrogen bond acceptors, (1-(pyrazin-2-yl)cyclopentyl)methanamine falls within fragment-like chemical space (MW < 300, HBA ≤ 3, rotatable bonds ≤ 3) . Compared to the larger cycloheptenyl analog (MW 203.28), the target compound provides a 26 g/mol weight advantage, which can translate to higher ligand efficiency (LE) and lipophilic ligand efficiency (LLE) values when optimized hits are evaluated against selection criteria in FBDD campaigns [3].

Synthetic Intermediate for C-Pyrazin-2-ylmethylamine Drugs

The compound is classified within the C-pyrazin-2-ylmethylamine family described in US Patent US20130261306A1, which details scalable synthetic routes to this structural class [1]. The availability of (1-(pyrazin-2-yl)cyclopentyl)methanamine at commercial scale (up to 100 g from Leyan) makes it practical as a key intermediate for process chemistry development and preclinical candidate synthesis where multi-gram quantities are required .

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